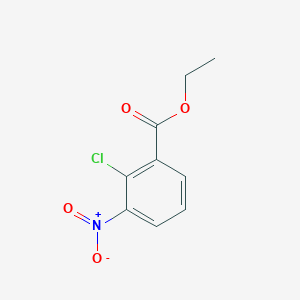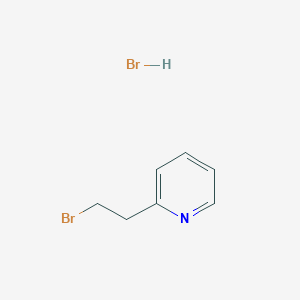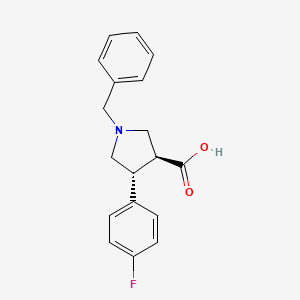
2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . Multifunctionalized isoindoline-1,3-dione derivatives are widespread structural motifs in a plethora of different natural products . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
The synthesis process of isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis
These aromatic compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .Chemical Reactions Analysis
The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The development of a selective, high-yield reaction to convert isoindoline-1,3-dione into fused highly substituted isoindoline-1,3-dione derivatives remains a challenge .Aplicaciones Científicas De Investigación
Tyrosinase Inhibition and Antioxidant Properties
- A study conducted by Then et al. (2018) synthesized a series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives, closely related to the chemical , and evaluated them for their antioxidant and antityrosinase properties. One of the compounds demonstrated higher tyrosinase inhibitory activity compared to the control substance, arbutin (Then et al., 2018).
Molecular Structure Analysis
- Prathap et al. (2017) synthesized a compound similar to the one , specifically 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione, and analyzed its crystal structure and molecular interactions. This study contributes to the understanding of molecular conformations and intermolecular interactions, which are critical for scientific applications (Prathap et al., 2017).
Chemosensor Development
- Patil et al. (2019) developed a phthalimide-based chemosensor using a compound structurally similar to 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione. This chemosensor was effective in the spectrophotometric detection of Cu(II) ions from an aqueous medium, indicating potential applications in environmental monitoring and analytical chemistry (Patil et al., 2019).
Biological Activity of Metal Complexes
- Vendan et al. (2010) synthesized compounds including 2-((phenylamino)methyl)isoindoline-1,3-dione, which is structurally related to the compound . The study focused on the biological activity of metal complexes formed with these compounds, highlighting potential applications in medicinal chemistry and bioinorganic chemistry (Vendan et al., 2010).
Corrosion Inhibition
- Chadli et al. (2017) explored the use of novel compounds, including 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, for inhibiting corrosion in mild steel. These studies demonstrate the potential of such compounds in industrial applications, particularly in protecting metals from corrosion (Chadli et al., 2017).
NLO Applications
- Aly et al. (2020) synthesized phthalimide-functionalized benzoxazine monomers derived from compounds similar to 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione. These monomers were found to have significant potential in Non-Linear Optical (NLO) applications, demonstrating the versatility of such compounds in advanced material sciences (Aly et al., 2020).
Photophysical Properties and pH-Sensing Application
- Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, demonstrating their application in pH sensing due to their photophysical properties. This is indicative of the potential use of similar compounds in sensory applications and molecular electronics (Yan et al., 2017).
Safety and Hazards
Direcciones Futuras
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field . The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .
Propiedades
IUPAC Name |
2-[(3-phenylmethoxypyridin-2-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20-16-9-4-5-10-17(16)21(25)23(20)13-18-19(11-6-12-22-18)26-14-15-7-2-1-3-8-15/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBXCTPLVIXDKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529063 |
Source


|
| Record name | 2-{[3-(Benzyloxy)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione | |
CAS RN |
344569-80-8 |
Source


|
| Record name | 2-{[3-(Benzyloxy)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)